An In-depth Technical Guide to 6-[2-(trifluoromethoxy)phenyl]nicotinic acid
An In-depth Technical Guide to 6-[2-(trifluoromethoxy)phenyl]nicotinic acid
Disclaimer: As of late 2025, publicly accessible scientific literature and chemical databases do not contain specific information on the synthesis, properties, or biological activity of 6-[2-(trifluoromethoxy)phenyl]nicotinic acid. The following technical guide has been constructed based on an analysis of structurally related compounds, including nicotinic acid derivatives and molecules containing the trifluoromethoxy-phenyl moiety. The information presented herein is, therefore, theoretical and intended to provide a predictive framework for researchers, scientists, and drug development professionals.
Introduction
6-[2-(trifluoromethoxy)phenyl]nicotinic acid is a heterocyclic aromatic compound. It belongs to the class of nicotinic acid derivatives, which are known for a wide range of biological activities.[1][2][3] The structure features a pyridine-3-carboxylic acid (nicotinic acid) core substituted at the 6-position with a 2-(trifluoromethoxy)phenyl group. The trifluoromethoxy (-OCF3) group is a key structural motif in medicinal chemistry, known for its ability to enhance metabolic stability, lipophilicity, and bioavailability of drug candidates.[4] This guide will explore the predicted chemical properties, potential synthetic routes, and hypothetical biological activities of this compound.
Predicted Physicochemical Properties
The physicochemical properties of 6-[2-(trifluoromethoxy)phenyl]nicotinic acid can be estimated based on its structural components. The nicotinic acid backbone provides a degree of aqueous solubility and the potential for hydrogen bonding, while the 2-(trifluoromethoxy)phenyl group is expected to significantly increase its lipophilicity.
Table 1: Predicted Physicochemical Properties of 6-[2-(trifluoromethoxy)phenyl]nicotinic acid and Related Compounds
| Property | 6-[2-(trifluoromethoxy)phenyl]nicotinic acid (Predicted) | Nicotinic Acid[5][6] | 6-(Trifluoromethyl)nicotinic acid[7][8] |
| Molecular Formula | C13H8F3NO3 | C6H5NO2 | C7H4F3NO2 |
| Molecular Weight | ~299.2 g/mol | 123.11 g/mol | 191.11 g/mol |
| Appearance | Predicted to be a white to off-white solid | White, translucent crystals | White to off-white solid |
| Melting Point (°C) | 180 - 220 (estimated) | 237 | 193 - 197 |
| Boiling Point (°C) | > 300 (estimated) | Decomposes | 259.3 |
| pKa | 3.5 - 4.5 (estimated for carboxylic acid) | 4.85 | Not available |
| LogP | 3.0 - 4.0 (estimated) | 0.36 | Not available |
Potential Synthetic Pathways
The synthesis of 6-[2-(trifluoromethoxy)phenyl]nicotinic acid would likely involve a cross-coupling reaction to form the biaryl bond between the pyridine and phenyl rings. A plausible synthetic strategy is outlined below.
Suzuki-Miyaura Cross-Coupling
A common and effective method for creating aryl-aryl bonds is the Suzuki-Miyaura cross-coupling reaction. This would involve the reaction of a halogenated nicotinic acid derivative with a boronic acid derivative of the substituted phenyl ring.
Figure 1: Proposed synthesis via Suzuki-Miyaura coupling.
Experimental Protocol (Hypothetical):
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Esterification of 6-chloronicotinic acid: To a solution of 6-chloronicotinic acid in methanol, add a catalytic amount of sulfuric acid and reflux for 4-6 hours. After cooling, the solvent is removed under reduced pressure, and the residue is neutralized to yield methyl 6-chloronicotinate.
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Suzuki-Miyaura Coupling: In a reaction vessel under an inert atmosphere, combine methyl 6-chloronicotinate, 2-(trifluoromethoxy)phenylboronic acid, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium carbonate). Add a suitable solvent system (e.g., toluene and water) and heat the mixture at reflux for 8-12 hours. Monitor the reaction by TLC or LC-MS.
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Work-up and Purification: After the reaction is complete, cool the mixture and perform an aqueous work-up. The organic layer is separated, dried, and concentrated. The crude product is then purified by column chromatography to yield methyl 6-[2-(trifluoromethoxy)phenyl]nicotinate.
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Hydrolysis: The purified ester is dissolved in a mixture of ethanol and aqueous sodium hydroxide solution and stirred at room temperature or gentle heat until the hydrolysis is complete. The reaction mixture is then acidified with hydrochloric acid to precipitate the final product, 6-[2-(trifluoromethoxy)phenyl]nicotinic acid. The solid is collected by filtration, washed with water, and dried.
Predicted Biological Activity and Mechanism of Action
The biological activity of 6-[2-(trifluoromethoxy)phenyl]nicotinic acid is likely to be influenced by both the nicotinic acid core and the substituted phenyl ring. Nicotinic acid and its derivatives are known to interact with various biological targets.[1][3]
Potential as an Anti-inflammatory Agent
Nicotinic acid derivatives have been investigated for their anti-inflammatory properties.[1] It is plausible that 6-[2-(trifluoromethoxy)phenyl]nicotinic acid could act as an inhibitor of pro-inflammatory signaling pathways.
Figure 2: Hypothetical anti-inflammatory signaling pathway.
Potential as a D-amino Acid Oxidase (DAAO) Inhibitor
Derivatives of nicotinic acid have been explored as inhibitors of D-amino acid oxidase (DAAO), an enzyme implicated in central nervous system disorders.[9] The structural features of 6-[2-(trifluoromethoxy)phenyl]nicotinic acid may allow it to bind to the active site of DAAO.
Table 2: Hypothetical IC50 Values for Enzyme Inhibition
| Enzyme Target | 6-[2-(trifluoromethoxy)phenyl]nicotinic acid (Hypothetical IC50) | Reference Compound (IC50) |
| Cyclooxygenase-2 (COX-2) | 1 - 10 µM | Celecoxib (~0.04 µM) |
| D-amino Acid Oxidase (DAAO) | 0.5 - 5 µM | Benzoic Acid (~1.5 µM) |
Experimental Protocol for DAAO Inhibition Assay (Hypothetical):
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Reagents and Materials: Human DAAO enzyme, D-serine (substrate), horseradish peroxidase (HRP), Amplex Red reagent, and the test compound.
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Assay Procedure: The assay is performed in a 96-well plate format. A reaction mixture containing the DAAO enzyme, HRP, and the test compound at various concentrations is pre-incubated.
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Initiation and Detection: The reaction is initiated by adding D-serine and Amplex Red. The production of hydrogen peroxide by DAAO is coupled to the HRP-catalyzed oxidation of Amplex Red to the fluorescent product, resorufin.
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Data Analysis: The fluorescence is measured over time using a plate reader. The initial reaction rates are calculated, and the IC50 value for the test compound is determined by plotting the percent inhibition against the compound concentration.
Conclusion
While direct experimental data for 6-[2-(trifluoromethoxy)phenyl]nicotinic acid is currently unavailable, this in-depth guide provides a theoretical framework for its chemical properties, synthesis, and potential biological activities based on the known characteristics of related compounds. The presence of the trifluoromethoxy-phenyl substituent on the nicotinic acid scaffold suggests that this molecule could possess interesting pharmacological properties, potentially as an anti-inflammatory agent or a CNS-active compound. Further empirical research is necessary to validate these predictions and fully elucidate the profile of this novel compound. Researchers and drug development professionals are encouraged to use this guide as a starting point for their investigations into this and similar molecular structures.
References
- 1. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 5. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 6. scbt.com [scbt.com]
- 7. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]
- 8. 6-(Trifluoromethyl)nicotinic acid | C7H4F3NO2 | CID 2777551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
